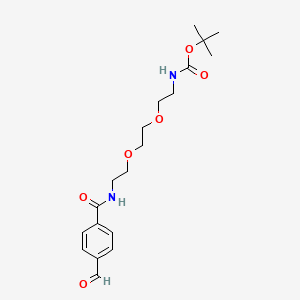

Ald-Ph-PEG2-NHBoc

描述

Ald-Ph-PEG2-NHBoc is a biochemical used for proteomics research . It is available from various suppliers, including Santa Cruz Biotechnology , AxisPharm , and Chongqing Chemdad . It is also used in the synthesis of PROTACs .

Synthesis Analysis

This compound is available from suppliers who support custom synthesis . CD Bioparticles provides Ald-Ph-PEG2-NH-Boc, Monodispersed Linear PEGs for drug delivery .Molecular Structure Analysis

The molecular formula of this compound is C19H28N2O6 . Its molecular weight is 380.44 g/mol .Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C19H28N2O6 and a molecular weight of 380.44 g/mol . .科学研究应用

1. 酶稳定性和活性增强

聚乙二醇(PEG),包括变种如单甲氧基-聚乙二醇醛(mPEG-ALD),被用于增强酶的稳定性和活性。例如,经过mPEG-ALD改性的纤维素酶在特定环境中,如离子液体中,表现出卓越的稳定性和效率。这种改性可以显著提高酶在工业和研究应用中的性能(Lu et al., 2018)。

2. 各种应用中的原子层沉积

原子层沉积(ALD)是一种用于生产薄膜的技术,由于其精密性和多功能性,在多个领域中得到应用。它被应用于太阳能电池器件、晶体管和燃料电池,展示了ALD带来的多样化技术影响和进步(Johnson, Hultqvist, & Bent, 2014)。

3. 药物传递和组织工程

聚乙二醇,特别是像炔基功能化聚乙二醇(PEG(Alk))这样的形式,被用于药物传递和组织工程。基于PEG的薄膜和胶囊的组装和降解对于控制药物释放和组织相容性至关重要,展示了该材料在生物医学应用中的潜力(Leung等,2011)。

4. 用于催化的多孔结构涂层

ALD也被应用于涂覆多孔结构,对催化和其他应用如电池和传感器有用。这个过程允许对大表面积基底进行功能化,增强催化活性并实现新的性能水平(Detavernier et al., 2011)。

5. 提高纳米颗粒的催化活性

ALD是一种合成双金属纳米颗粒的新方法,从而提高催化活性。通过控制核心和壳的尺寸,ALD允许对金属催化剂进行精确工程,为催化研究开辟了新的可能性(Weber et al., 2012)。

未来方向

作用机制

Target of Action

Ald-Ph-PEG2-NHBoc, also known as Ald-Ph-PEG2-NH-Boc, is a PEG-based linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

This compound acts as a bridge in PROTACs, connecting two essential ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The action of this compound involves the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By facilitating the degradation of specific proteins, this compound can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

As a part of protacs, its adme (absorption, distribution, metabolism, and excretion) properties would significantly impact the bioavailability and effectiveness of the resulting protac .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein .

Action Environment

The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These may include the presence of other proteins, the pH of the environment, and the presence of competing molecules . .

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-9-11-26-13-12-25-10-8-20-17(23)16-6-4-15(14-22)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCITXKKGMUNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123127 | |

| Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1807503-90-7 | |

| Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807503-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

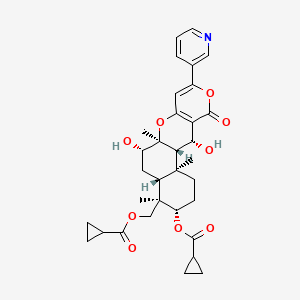

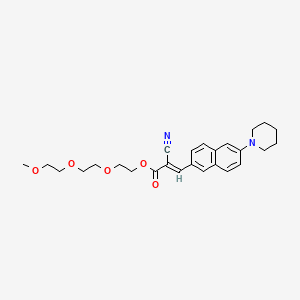

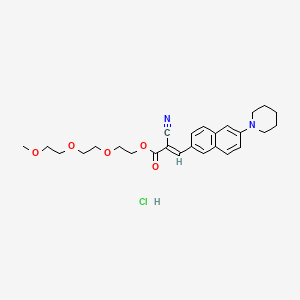

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)

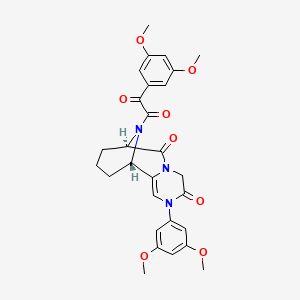

![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)